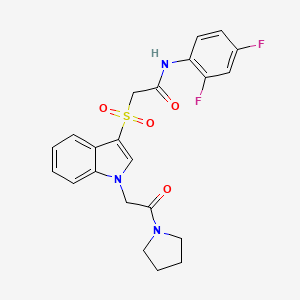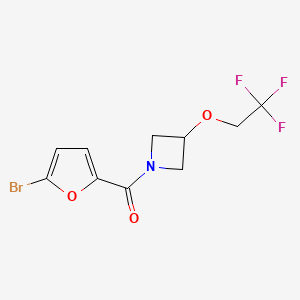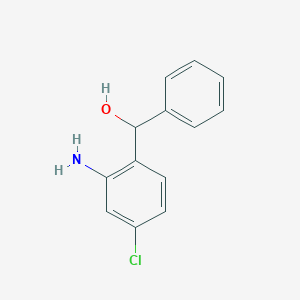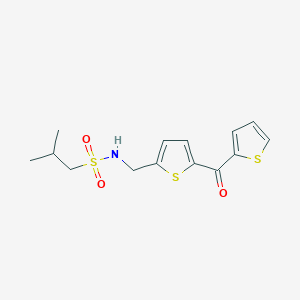
(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid, also known as L-proline carbamate or carbapenem, is a type of beta-lactam antibiotic that has been widely used in clinical practice since the 1980s. It is a highly effective antibiotic that is commonly used to treat a variety of bacterial infections, including urinary tract infections, pneumonia, and sepsis.
Wissenschaftliche Forschungsanwendungen
Carbapenem Biosynthesis
The role of "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid" in the biosynthesis of carbapenem antibiotics is significant. Stapon, Li, and Townsend (2003) elucidated the stereochemical assignments in carbapenem biosynthesis, highlighting the enzyme CarC's role in the ring stereoinversion process from L-proline, which is crucial for forming the carbapenem structure, a class of beta-lactam antibiotics with potent antibacterial activity. This research provides foundational knowledge for synthetic biology applications in developing novel antibiotics (Stapon, Li, & Townsend, 2003).
Enantioselective Biotransformations
Chen et al. (2012) demonstrated the enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides using Rhodococcus erythropolis AJ270. This study showed how biocatalysis can be employed to achieve high yields and excellent enantioselectivity for producing "this compound," emphasizing its application in organic synthesis, including the creation of druglike compounds and aza-nucleoside analogues (Chen et al., 2012).
Asymmetric Synthesis
The research by Ruiz-Olalla, Retamosa, and Cossío (2015) on densely substituted L-proline esters as catalysts for asymmetric Michael additions highlights the synthetic utility of derivatives of "this compound." These findings contribute to the broader field of organocatalysis, offering a pathway to synthesize complex molecules with high enantioselectivity, beneficial for pharmaceutical synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Catalytic Applications
Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) explored novel, mild, and biological-based nano organocatalysts with urea moiety, demonstrating their catalytic applications in the synthesis of diverse organic compounds under mild and green conditions. This study presents the potential industrial applications of compounds related to "this compound" in creating environmentally friendly catalysis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Eigenschaften
IUPAC Name |
(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-9-4(6(8)10)2-3-5(9)7(11)12/h4-5H,2-3H2,1H3,(H2,8,10)(H,11,12)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZYOCQNRXIGT-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CC[C@@H]1C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2725056.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)


![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)
![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)



![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)
![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)

